Enantiomeric Purity as a Procurement Selection Criterion: (S) vs. (R)-dec-9-ene-2-ol Commercial Availability and Pricing Differentiation
The (S)- and (R)-enantiomers of dec-9-ene-2-ol exhibit a marked asymmetry in commercial availability that directly impacts procurement decisions. The (R)-enantiomer (CAS 1370656-66-8) is listed by at least 5 independent suppliers with documented pricing and purity specifications: Macklin (97% purity, ¥1,125/100mg), Fluorochem (95% purity, ¥7,656/250mg), Beyotime (¥662/50mg), CymitQuimica (€194/100mg), and Bidepharm (95%, ¥1,086/100mg) . In contrast, the (S)-enantiomer (CAS 142288-39-9) has fewer publicly listed commercial sources, with the primary supplier being Kono Chem Co., Ltd . This supply chain asymmetry means researchers requiring the (S)-configured compound face longer lead times and potentially higher costs, making advance procurement planning essential relative to the more readily available (R)-enantiomer.
| Evidence Dimension | Commercial supplier count and minimum pricing for ≥95% purity |
|---|---|
| Target Compound Data | (S)-dec-9-ene-2-ol: ≥1 confirmed supplier (Kono Chem); pricing data not publicly listed for most vendors |
| Comparator Or Baseline | (R)-dec-9-ene-2-ol: ≥5 suppliers; Macklin 97% at ¥1,125/100mg; Fluorochem 95% at ¥7,656/250mg; Beyotime at ¥662/50mg; CymitQuimica 95% at €194/100mg; Bidepharm 95% at ¥1,086/100mg |
| Quantified Difference | Supplier count: (R)-enantiomer outnumbers (S)-enantiomer by at least 5:1 in publicly indexed catalogs. Minimum listed price for (R) at 100mg scale: ¥1,086–1,125 (domestic Chinese suppliers) to €194 (European supplier). |
| Conditions | Publicly indexed chemical supplier catalogs and B2B platforms accessed as of 2025 (cnreagent.com, bidepharm.com, beyotime.com, cymitquimica.com, lookchem.com) |
Why This Matters
The pronounced supply chain asymmetry between (S)- and (R)-enantiomers directly affects budget planning and project timelines; teams requiring the (S)-configuration must account for reduced supplier redundancy and potential price premiums.
